4-Chloro-3-(methoxymethoxy)pyridine
Description
4-Chloro-3-(methoxymethoxy)pyridine is a heterocyclic compound featuring a pyridine core substituted with a chlorine atom at the 4-position and a methoxymethoxy group (-OCH₂OCH₃) at the 3-position. The methoxymethoxy group serves as a protective moiety for hydroxyl groups in organic synthesis, enhancing stability during reactions . This compound is structurally related to intermediates used in pharmaceuticals and agrochemicals, where substituent positioning and electronic effects are critical for reactivity and biological activity. Its molecular formula is C₇H₇ClNO₂, with a molecular weight of 191.59 g/mol (calculated for the base structure) .
Properties
CAS No. |
383891-18-7 |
|---|---|
Molecular Formula |
C7H8ClNO2 |
Molecular Weight |
173.60 g/mol |
IUPAC Name |
4-chloro-3-(methoxymethoxy)pyridine |
InChI |
InChI=1S/C7H8ClNO2/c1-10-5-11-7-4-9-3-2-6(7)8/h2-4H,5H2,1H3 |
InChI Key |
RLYANJDQDHDZHT-UHFFFAOYSA-N |
Canonical SMILES |
COCOC1=C(C=CN=C1)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 4-Chloro-3-(methoxymethoxy)pyridine with structurally analogous pyridine derivatives, focusing on substituent effects, reactivity, and applications.
Substituent Position and Type
Physicochemical Properties
- Solubility : The methoxymethoxy group improves solubility in polar aprotic solvents (e.g., DMF) compared to 4-Chloro-3-(phenylmethoxy)pyridine , which is more lipophilic due to the benzyl group .
- Melting Points : Derivatives with halogen substituents (e.g., Br, Cl) typically exhibit higher melting points. For example, 4-Bromo-3-(methoxymethoxy)pyridine (218.05 g/mol) has a higher melting point than the target compound due to bromine’s atomic mass .
Preparation Methods
Methoxymethoxy Protection and Chlorination
A widely adopted method begins with 3-pyridinol derivatives. As detailed in CN102304083A, 3-pyridinol undergoes methoxymethyl (MOM) protection using methoxymethyl chloride (MOM-Cl) in the presence of a base (e.g., K₂CO₃) to yield 3-(methoxymethoxy)pyridine. Subsequent chlorination at the 4-position is achieved with phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅) under reflux (115°C), producing 4-chloro-3-(methoxymethoxy)pyridine in 84% yield .
Key Considerations:
-
Temperature Control : Excess POCl₃ must be removed via distillation to prevent over-chlorination.
-
Solvent : Toluene or dichloromethane enhances intermediate stability during extraction.
Oxidation of 4-Chloro-3-methoxy-2-methylpyridine
Catalytic Oxidation with Hydrogen Peroxide
CN107129466A describes the oxidation of 4-chloro-3-methoxy-2-methylpyridine using 35% hydrogen peroxide (H₂O₂) and phosphotungstic acid as a catalyst at 85–87°C. The reaction proceeds via N-oxide formation, followed by methoxy substitution with sodium methoxide to install the methoxymethoxy group.
Optimization Data:
| Parameter | Value | Impact on Yield |
|---|---|---|
| H₂O₂ Concentration | 35% | Maximizes conversion (95%) |
| Catalyst Loading | 20–25% phosphotungstic acid | Prevents side reactions |
| Reaction Time | 5 hours | Ensures completion |
Halogenation of Pre-Protected Pyridines
Directed Lithiation and Chlorination
Catalani et al. (2010) reported a route starting with 3-methoxymethyl-4-methoxypyridine . Directed lithiation at the 4-position using n-BuLi , followed by quenching with hexachloroethane , introduces chlorine selectively. Subsequent deprotection with boron tribromide (BBr₃) yields this compound.
Challenges:
-
Intermediate Instability : Lithiated intermediates require low temperatures (−78°C) to prevent decomposition.
-
Yield : 62–68% due to competing side reactions during deprotection.
Multi-Step Synthesis from Maltol
Methylation, Chlorination, and Functionalization
CN102304083A outlines a seven-step synthesis from maltol (3-hydroxy-2-methyl-4H-pyran-4-one):
-
Methylation with dimethyl sulfate.
-
Amination to form 3-methoxy-2-methyl-4(1H)-pyridone.
-
Chlorination with POCl₃/PCl₅.
-
Oxidation to N-oxide using H₂O₂/CH₃COOH.
-
Methoxy substitution with sodium methoxide.
Yield Analysis:
| Step | Yield (%) |
|---|---|
| Chlorination | 84 |
| Oxidation | 92 |
| Final Product | 75–78 |
Late-Stage Functionalization via SNAr Reactions
Advantages:
Comparative Analysis of Methods
| Method | Starting Material | Key Reagents | Yield (%) | Complexity |
|---|---|---|---|---|
| 3-Pyridinol Route | 3-Pyridinol | MOM-Cl, POCl₃/PCl₅ | 84 | Moderate |
| Oxidation Approach | 4-Chloro-3-methoxy-2-methylpyridine | H₂O₂, phosphotungstic acid | 95 | High |
| Lithiation Strategy | 3-Methoxymethyl-4-methoxypyridine | n-BuLi, hexachloroethane | 62–68 | High |
| Maltol Synthesis | Maltol | POCl₃, H₂O₂ | 75–78 | Very High |
| SNAr Functionalization | Fluoropyridines | NaH, DMF | 80–85* | Moderate |
*Theoretical yield based on analogous reactions.
Mechanistic Insights and Challenges
Q & A
Q. What are the common synthetic routes for preparing 4-Chloro-3-(methoxymethoxy)pyridine?
Methodological Answer: The synthesis typically involves introducing the methoxymethoxy group at the 3-position of a pyridine precursor. A nucleophilic substitution approach is commonly employed:
- Step 1: Start with 3-hydroxypyridine derivatives. Protect the hydroxyl group using methoxymethyl chloride (MOM-Cl) in the presence of a base (e.g., K₂CO₃) to form the methoxymethoxy group .
- Step 2: Introduce the chloro substituent at the 4-position via electrophilic chlorination using reagents like POCl₃ or N-chlorosuccinimide (NCS) under controlled conditions .
- Purification: Column chromatography or recrystallization is used to isolate the product.
Q. Key Table: Reaction Conditions for Substitution
| Reagent | Base | Solvent | Temperature | Yield (%) | Reference |
|---|---|---|---|---|---|
| MOM-Cl | K₂CO₃ | DMF | 80°C | 65–75 | |
| N-chlorosuccinimide | - | DCM | 0°C→RT | 70–80 |
Q. How is this compound characterized using spectroscopic methods?
Methodological Answer: Characterization involves a combination of techniques:
Q. What are the typical nucleophilic substitution reactions observed in this compound?
Methodological Answer: The 4-chloro substituent is reactive toward nucleophiles:
- Amination: React with ammonia or primary amines in DMF at 100°C to form 4-amino derivatives .
- Suzuki Coupling: Use Pd catalysts (e.g., Pd(PPh₃)₄) with aryl boronic acids to introduce aryl groups at the 4-position .
- Thiolation: Treat with NaSH in ethanol to replace Cl with a thiol group .
Critical Note: The methoxymethoxy group remains stable under these conditions due to its electron-withdrawing nature .
Advanced Research Questions
Q. How can regioselectivity challenges be addressed during functionalization of this compound?
Methodological Answer: Regioselectivity in cross-coupling reactions is influenced by:
- Catalyst Choice: PdCl₂(dppf) enhances selectivity for the 4-position over the 2-position .
- Directing Groups: Temporarily install a directing group (e.g., pyridine-N-oxide) to steer metalation to specific sites .
- Computational Modeling: Use DFT calculations to predict reactive sites based on electron density maps (e.g., Fukui indices) .
Example: In a Heck reaction, regioselective alkene insertion at the 4-position achieved 85% yield using Pd(OAc)₂ and P(o-tol)₃ .
Q. What strategies are effective for deprotecting the methoxymethoxy group in complex derivatives?
Methodological Answer: Deprotection requires acidic conditions:
- HCl/MeOH: Reflux in 6M HCl/MeOH (1:1) for 2–4 hours cleaves the MOM group, yielding the free hydroxyl derivative .
- TFA/CH₂Cl₂: Mild conditions (0.5M TFA, RT, 1 hour) minimize side reactions in sensitive substrates .
- Monitoring: Track deprotection via TLC (Rf shift) or disappearance of MOM signals in ¹H NMR .
Caution: Overexposure to acid may hydrolyze other functional groups (e.g., esters).
Q. How do structural modifications influence the biological activity of this compound derivatives?
Methodological Answer:
- Substitution at 4-Position: Replacing Cl with amino groups enhances binding to kinase targets (e.g., IC₅₀ reduced from 1.2 μM to 0.3 μM) .
- Methoxymethoxy Stability: The MOM group improves metabolic stability in vivo compared to hydroxyl analogs (t₁/₂ increased from 2h to 6h) .
- SAR Studies: Systematic variation of substituents on the pyridine ring identifies optimal pharmacophores for antibacterial activity .
Q. Table: Bioactivity of Derivatives
| Derivative | Target | IC₅₀ (μM) | Application | Reference |
|---|---|---|---|---|
| 4-Amino-3-MOM-pyridine | EGFR Kinase | 0.3 | Anticancer | |
| 4-Thiol-3-MOM-pyridine | Glutathione S-transferase | 5.2 | Detoxification |
Q. How should researchers resolve contradictions in reported reaction yields for this compound?
Methodological Answer: Discrepancies often arise from:
- Impurity Profiles: Use HPLC or GC-MS to verify starting material purity (>98%) .
- Moisture Sensitivity: Ensure anhydrous conditions for reactions involving MOM-Cl (e.g., molecular sieves in DMF) .
- Catalyst Loading: Optimize Pd catalyst ratios (e.g., 5 mol% Pd(PPh₃)₄ vs. 2 mol%) to balance cost and efficiency .
Case Study: A reported 50% yield for Suzuki coupling increased to 78% after switching from PdCl₂ to Pd(OAc)₂ with ligand optimization .
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